molecular formula C26H26N4O3S B6130567 4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-N-(3-methylphenyl)-1-phthalazinamine

4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-N-(3-methylphenyl)-1-phthalazinamine

Cat. No. B6130567
M. Wt: 474.6 g/mol
InChI Key: FMMBELQFEUETKE-UHFFFAOYSA-N
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Description

The compound “4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-N-(3-methylphenyl)-1-phthalazinamine” is a chemical compound with the molecular formula C26H26N4O3S . It has an average mass of 474.575 Da and a monoisotopic mass of 474.172546 Da .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The InChI and SMILES strings provide a textual representation of the compound’s structure . The InChI string is "InChI=1S/C30H29F3N4O4S/c1-20-6-9-23 (10-7-20)28-26 (19-36 (35-28)18-22-4-3-5-24 (16-22)30 (31,32)33)29 (38)34-25-11-8-21 (2)27 (17-25)42 (39,40)37-12-14-41-15-13-37/h3-11,16-17,19H,12-15,18H2,1-2H3, (H,34,38)" . The Canonical SMILES string is "CC1=CC=C (C=C1)C2=NN (C=C2C (=O)NC3=CC (=C (C=C3)C)S (=O) (=O)N4CCOCC4)CC5=CC (=CC=C5)C (F) (F)F" .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 598.6 g/mol . It has a computed XLogP3-AA value of 4.7, which is a measure of its hydrophobicity . It has one hydrogen bond donor and nine hydrogen bond acceptors . It has seven rotatable bonds . Its topological polar surface area is 102 Ų . It has a heavy atom count of 42 . Its formal charge is 0 .

Scientific Research Applications

Fast Proton-Induced Fission of 238U

Operational Potential of Ecosystem Research Applications (OPERAs)

Operation Research Applications

Chemical Abstracts Service (CAS) Information

Novel Compounds with 4-[(4-Bromophenyl)sulfonyl]phenyl Moiety

properties

IUPAC Name

4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-N-(3-methylphenyl)phthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-18-6-5-7-21(16-18)27-26-23-9-4-3-8-22(23)25(28-29-26)20-11-10-19(2)24(17-20)34(31,32)30-12-14-33-15-13-30/h3-11,16-17H,12-15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMBELQFEUETKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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